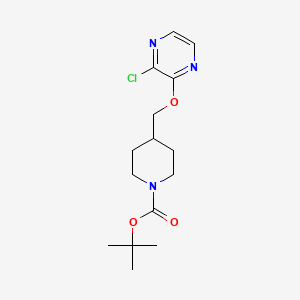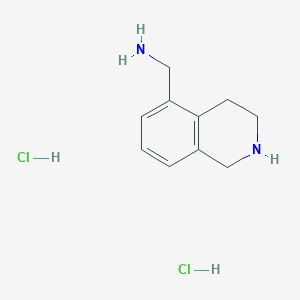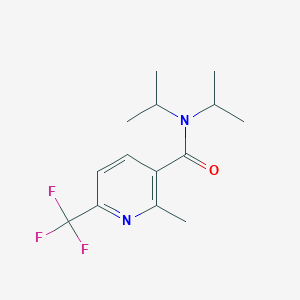![molecular formula C35H36O6S B1460360 Gal[2Ac,346Bn]-beta-SPh CAS No. 183875-28-7](/img/structure/B1460360.png)
Gal[2Ac,346Bn]-beta-SPh
Vue d'ensemble
Description
Gal[2Ac,346Bn]-beta-SPh is a complex chemical compound with a molecular formula of C57H55NO14 and a molecular weight of 978.06 g/mol . This compound is often used in various scientific research applications due to its unique structural properties and reactivity.
Applications De Recherche Scientifique
Gal[2Ac,346Bn]-beta-SPh is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of carbohydrate-protein interactions and as a probe for glycosylation processes.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of diagnostic tools.
Mécanisme D'action
- Other targets may include regulatory proteins like Gal4p, Gal80p, and Gal3p, which control the GAL gene system in yeast .
- Gal[2Ac,346Bn]-beta-SPh might modulate the activity of these targets. For instance:
Target of Action
Mode of Action
Biochemical Pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gal[2Ac,346Bn]-beta-SPh involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processesThe final step involves the coupling of the protected galactose derivative with the beta-SPh moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques, including the use of automated reactors and purification systems. The process involves stringent control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Gal[2Ac,346Bn]-beta-SPh undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Electrophiles: Acetyl chloride, benzyl bromide.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Gal[2Ac,346Bn]-beta-SPh include:
Gal[2Ac,346Bn]-beta-MP: A related compound with similar structural features and reactivity.
Gal[2Ac,346Bn]-beta-GlcNPhth: Another derivative with comparable applications in scientific research.
Uniqueness
This compound is unique due to its specific combination of acetyl and benzyl protecting groups, which confer distinct reactivity and stability. This uniqueness makes it particularly valuable in applications requiring precise control over chemical reactions and interactions .
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36O6S/c1-26(36)40-34-33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(25-37-22-27-14-6-2-7-15-27)41-35(34)42-30-20-12-5-13-21-30/h2-21,31-35H,22-25H2,1H3/t31-,32+,33+,34-,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFDEPUTIUTSLC-NVCPMKERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(OC1SC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@H]1SC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B1460285.png)
![2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1460286.png)
![Carbamic acid, N-[2-(3,4-dichlorophenyl)-2-oxoethyl]-, 2-propen-1-yl ester](/img/structure/B1460290.png)



![tert-Butyl 7-[(dimethylamino)carbonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B1460299.png)

